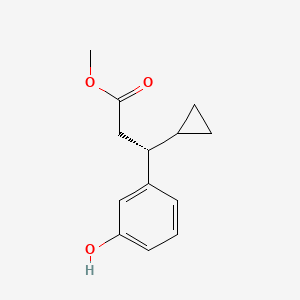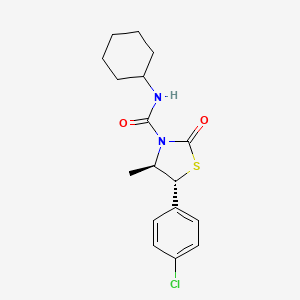
(2S)-2-aminopentanedioic acid;hydrate
Descripción general
Descripción
(2S)-2-aminopentanedioic acid;hydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is an important component in the biosynthesis of proteins and serves as a key neurotransmitter in the central nervous system. This compound is also widely used in the food industry as a flavor enhancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutamic acid can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process typically occurs under controlled conditions of pH, temperature, and nutrient availability to optimize the yield of L-Glutamic acid .
Industrial Production Methods
In industrial settings, L-Glutamic acid is often produced via microbial fermentation. The process involves the cultivation of microorganisms in large bioreactors, where they convert substrates like glucose or molasses into L-Glutamic acid. The product is then extracted, purified, and crystallized to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid undergoes various chemical reactions, including:
Oxidation: L-Glutamic acid can be oxidized to form α-ketoglutarate, an important intermediate in the Krebs cycle.
Reduction: It can be reduced to form L-Glutamine, another amino acid with significant biological functions.
Substitution: The amino group of L-Glutamic acid can participate in substitution reactions to form derivatives like N-acetylglutamic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like acetic anhydride or acetyl chloride are used for acetylation reactions.
Major Products
α-Ketoglutarate: Formed through oxidation.
L-Glutamine: Formed through reduction.
N-Acetylglutamic acid: Formed through substitution.
Aplicaciones Científicas De Investigación
(2S)-2-aminopentanedioic acid;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Plays a role in cell culture media as a nutrient supplement.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Mecanismo De Acción
L-Glutamic acid exerts its effects primarily through its role as a neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors in the central nervous system. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which mediate excitatory synaptic transmission. Metabotropic receptors modulate various intracellular signaling pathways .
Comparación Con Compuestos Similares
L-Glutamic acid can be compared with other amino acids such as:
L-Aspartic acid: Similar in structure but has one less methylene group.
L-Glutamine: The amide form of L-Glutamic acid, with different biological functions.
L-α-Aminobutyric acid: Another amino acid with a similar structure but different properties.
L-Glutamic acid is unique due to its dual role as a building block for proteins and as a neurotransmitter, making it essential for both metabolic and neurological functions.
Propiedades
IUPAC Name |
(2S)-2-aminopentanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609164 | |
| Record name | L-Glutamic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732303-81-0, 928055-16-7 | |
| Record name | L-Glutamic acid, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732303-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)






![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)



